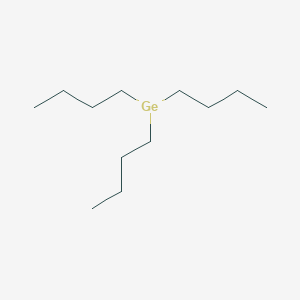

Tri-n-butylgermane

Description

Properties

InChI |

InChI=1S/C12H27Ge/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRPCNGKANTZSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Ge](CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274594 | |

| Record name | ACMC-20ajcu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

998-39-0 | |

| Record name | ACMC-20ajcu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylgermanium hydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tri-n-butylgermane synthesis from germanium tetrachloride

Technical Guide: Synthesis of Tri-n-butylgermane ( ) from Germanium Tetrachloride[1]

Executive Summary

This guide details the high-purity synthesis of This compound (

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists.[1] Core Advantage: Maximizes regioselectivity and product purity (>98%) compared to direct Grignard titration.[1]

Strategic Pathway Analysis

The "Mixture Problem" in Direct Alkylation

Attempting to synthesize

The Solution: The Redistribution Route

The most robust protocol proceeds in three distinct phases:[1]

-

Exhaustive Alkylation: Drive the reaction to completion to form

exclusively.[1] -

Kocheshkov Redistribution: React

with -

Reduction: Convert the purified chloride to the hydride using

.[1]

Reaction Pathway Visualization[1]

Figure 1: Sequential synthetic workflow for high-purity this compound.

Experimental Protocols

Phase 1: Synthesis of Tetra-n-butylgermane ( )

Objective: Complete conversion of inorganic Ge to the tetra-organo species.[1]

Reagents:

-

Germanium tetrachloride (

): 1.0 eq[1] -

-Butylmagnesium bromide (

-

Solvent: Anhydrous Diethyl Ether or THF

Procedure:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and inert gas (

or Ar) inlet. -

Grignard Preparation: Prepare or purchase

.[1] Place in the reaction flask. -

Addition: Cool the Grignard solution to

. Add -

Reflux: Once addition is complete, warm to room temperature, then reflux for 4–12 hours to ensure tetra-substitution.

-

Quench: Cool to

. Carefully quench with saturated aqueous -

Workup: Extract with diethyl ether (

). Wash combined organics with water and brine.[1] Dry over -

Purification: Remove solvent in vacuo. Distill the residue under reduced pressure to obtain pure

.[1]

Phase 2: Kocheshkov Redistribution to

Objective: Selective comproportionation to the monochloride.[1]

Reagents:

-

Tetra-n-butylgermane (

): 3.0 eq -

Germanium tetrachloride (

): 1.0 eq -

Catalyst: Aluminum Chloride (

), 2–5 mol% (Optional but accelerates rate).[1]

Procedure:

-

Mixing: In a heavy-walled pressure vessel or sealed tube (for small scale) or a standard flask with rigorous reflux (large scale), combine

and -

Reaction:

-

Method A (Thermal): Heat to

for 4–6 hours. -

Method B (Catalytic): Add

and heat to

-

-

Monitoring: Monitor by GC or NMR until

is consumed. -

Purification: The product,

, can be distilled directly from the reaction mixture under vacuum.[1]

Phase 3: Reduction to this compound ( )

Objective: Conversion of the chloride to the hydride.[1][3]

Reagents:

-

Tributylgermanium chloride (

): 1.0 eq[1] -

Lithium Aluminum Hydride (

): 0.3 eq (1.2 hydride equivalents) -

Solvent: Anhydrous Diethyl Ether

Procedure:

-

Suspension: Suspend

in anhydrous ether in a dry flask under Argon at -

Addition: Add

dropwise to the hydride suspension. -

Reaction: Stir at

for 1 hour, then warm to room temperature and stir for 2 hours. -

Quench (Fieser Method): Cool to

. For every -

Isolation: Filter the resulting granular white precipitate. Dry the filtrate over

.[1] -

Final Purification: Fractional distillation under reduced pressure.

Data Presentation & Characterization

Physical Properties Table

| Compound | Formula | MW ( g/mol ) | Boiling Point | Density (g/mL) |

| Germanium Tetrachloride | 214.40 | 1.87 | ||

| Tetra-n-butylgermane | 301.06 | 0.93 | ||

| Tributylgermanium Chloride | 279.40 | 1.02 | ||

| This compound | 244.96 | 0.95 |

Spectroscopic Validation[1]

Safety & Handling (E-E-A-T)

- Toxicity: Reacts rapidly with moisture to release HCl gas.[1] Handle only in a fume hood.

-

Organogermanes: While less toxic than organotins (which cause endocrine disruption), tributylgermane should be treated as a toxic substance.[1] Avoid skin contact and inhalation.[1][5]

- : Pyrophoric solid.[1] Use dry powder fire extinguishers (Class D) only; never use water.[1]

-

Storage:

is sensitive to oxidation over time.[1] Store under inert gas (Ar/

References

-

Sigma-Aldrich. Tributylgermanium hydride Product Data. Retrieved from [1]

-

ChemicalBook. Germanium Tetrachloride Properties and Reactions. Retrieved from [1]

-

Gelest, Inc. Tri-n-butyltin Hydride Safety Data Sheet (Analogous Handling). Retrieved from [1]

-

Organic Chemistry Portal. Lithium Aluminum Hydride (LiAlH4) Reductions. Retrieved from

-

Royal Society of Chemistry. Tributylgermanium hydride as a replacement for tributyltin hydride in radical reactions. Retrieved from [1]

-

National Institutes of Health (NIH). Thermodynamic Study on Hydrogen Reduction of Germanium Tetrachloride. Retrieved from [1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thermodynamic Study on Hydrogen Reduction of Germanium Tetrachloride to Germanium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermodynamic Study on Hydrogen Reduction of Germanium Tetrachloride to Germanium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Workup [chem.rochester.edu]

- 5. gelest.com [gelest.com]

Mass spectrometry data for Tri-n-butylgermane

Technical Guide: Mass Spectrometric Characterization of this compound ( )

Executive Summary & Strategic Relevance

In modern drug discovery, This compound (

This guide moves beyond basic spectral matching. It establishes a self-validating protocol for identifying

Physicochemical Context & MS Interface

Understanding the physical properties of

| Property | Value | MS Implication |

| Molecular Formula | Nominal Mass: ~246 Da (based on | |

| Boiling Point | 123 °C (at 20 mmHg) | Volatile enough for GC-MS ; no derivatization required. |

| Stability | Air/Moisture Sensitive | Critical: Oxidation produces |

| Ionization Energy | ~9-10 eV | Standard 70 eV EI causes extensive fragmentation; Soft ionization (CI) may be needed for |

Expert Insight: Unlike electrospray ionization (ESI), which struggles with non-polar organometallics, EI (Electron Ionization) is the gold standard here. However, the lability of the

The Germanium Isotope Signature (The "Fingerprint")

The most powerful tool for validating

Validation Rule: Any ion cluster identified as containing one Germanium atom must match these theoretical intensity ratios within

Table 1: Theoretical Ge Isotope Distribution

Relative abundance normalized to

| Isotope | Mass (Da) | Natural Abundance (%) | Relative Intensity (Normalized) |

| 69.92 | 20.5% | 56.3% | |

| 71.92 | 27.4% | 75.3% | |

| 72.92 | 7.8% | 21.4% | |

| 73.92 | 36.5% | 100.0% (Base) | |

| 75.92 | 7.8% | 21.4% |

Note: The presence of a cluster spanning ~6 Daltons with this specific intensity profile is diagnostic for Monogermanes.

Fragmentation Mechanics & Spectral Interpretation

Under 70 eV EI conditions,

Primary Fragmentation Pathway

-

Molecular Ion (

): -

Loss of Butyl (

): The base peak (dominant ion) in the high-mass region.-

Formation of the Dibutylgermanium cation (

). -

Calculation:

-

-

Sequential Alkyl Loss: Further degradation to

and -

Hydrocarbon Background: Strong peaks at

29, 41, and 57 (

Visualization: Fragmentation Logic

The following diagram illustrates the causal pathway of ion formation in the MS source.

Caption: Step-wise fragmentation of this compound under 70 eV Electron Ionization.

Experimental Protocol: GC-MS Workflow

To ensure reproducibility and prevent sample degradation (oxidation), the following protocol is recommended.

Sample Preparation (Inert Loop)

-

Solvent: Anhydrous Hexane or Dichloromethane (DCM).

-

Concentration: 10-50 ppm (trace analysis) to prevent detector saturation.

-

Handling: Prepare inside a glovebox or using Schlenk techniques.

oxidizes to

Instrument Parameters

| Parameter | Setting | Rationale |

| Inlet Temperature | 250 °C | Ensures rapid volatilization without thermal decomposition. |

| Column | DB-5ms or equivalent (30m x 0.25mm) | Non-polar stationary phase separates Ge-hydride from Ge-oxides. |

| Carrier Gas | Helium (1.0 mL/min) | Standard flow for optimal separation efficiency. |

| Source Temp | 230 °C | Prevents condensation of organometallics on the lens stack. |

| Scan Range | 40 - 600 amu | Captures low mass hydrocarbon fragments and potential oxide dimers. |

Visualization: Analytical Workflow

Caption: End-to-end workflow for the rigorous analysis of air-sensitive organogermanes.

Comparative Analysis: Ge vs. Sn

For researchers transitioning from Tin (Sn) to Germanium (Ge), distinguishing the two is vital.

-

Isotopic Width:

-

Tin (Sn): Has 10 stable isotopes. The clusters are very wide (spanning ~14 Da).

-

Germanium (Ge): Has 5 stable isotopes.[1] The clusters are narrower (spanning ~6 Da).

-

-

Mass Defect: Ge fragments appear at lower m/z than Sn analogs (

vs -

Toxicity:

residues are significantly less toxic, making the detection limit requirements slightly less stringent than for Sn, though rigorous removal is still required for pharmaceutical intermediates.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Electron Ionization Libraries.[2] NIST Standard Reference Data.[3] Available at: [Link]

-

PubChem. this compound Compound Summary (CID 6327830).[4] National Library of Medicine. Available at: [Link]

-

Lightsey, J. W., et al. (1993). Radical reduction of alkyl halides with tributylgermanium hydride.[5][6] Journal of Organic Chemistry. (Contextual grounding for synthesis applications).

-

Gelest, Inc. Organogermanium Compounds: Synthesis and Properties. Technical Library. Available at: [Link]

Sources

- 1. Isotopes of germanium - Wikipedia [en.wikipedia.org]

- 2. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

- 3. Welcome to the NIST WebBook [webbook.nist.gov]

- 4. This compound | C12H27Ge | CID 6327830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 三正丁基氢化锗 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

Thermal stability and decomposition of Tri-n-butylgermane

Technical Guide: Thermal Stability and Decomposition of this compound ( )

Part 1: Executive Summary

This compound (

This guide provides a definitive analysis of the thermal properties of

Part 2: Thermodynamic & Kinetic Profile[1]

To understand the thermal stability of

Comparative Bond Dissociation Energies (BDE)

The Ge-H bond is thermodynamically stronger than the Sn-H bond but weaker than the Si-H bond. This intermediate strength is the key to its utility: it is weak enough to propagate radical chains but strong enough to resist spontaneous thermal decomposition at ambient temperatures.

| Hydride Reagent | Bond | BDE (kcal/mol) | BDE (kJ/mol) | H-Abstraction Rate ( |

| Triethylsilane ( | Si-H | ~90 | ~376 | |

| This compound ( | Ge-H | ~82 | ~343 | |

| Tributyltin hydride ( | Sn-H | ~74 | ~310 |

Data Source: Lusztyk, J., et al. "Absolute Rate Constants for the Reaction of Silyl, Germyl, and Stannyl Radicals." J. Am. Chem. Soc.

Implications for Thermal Stability

-

Shelf Life:

slowly decomposes upon standing, often requiring repurification before use. In contrast, -

Reaction Windows: The higher BDE of

allows researchers to conduct reactions at higher temperatures (e.g., refluxing o-dichlorobenzene, ~180°C) without destroying the reagent via thermal pyrolysis.

Part 3: Decomposition Pathways

When

Primary Thermal Decomposition Mechanism

The decomposition is driven by the homolysis of the Ge-H bond, generating a tributylgermyl radical (

Reaction Stoichiometry:

Visualization of Decomposition Logic

Caption: Thermal decomposition pathway of this compound leading to digermane formation.

Part 4: Experimental Protocols

Synthesis and Purification

For applications requiring high purity (removing trace hydroquinone stabilizers or oxidation products), the following protocol is the industry standard.

Reaction:

Step-by-Step Protocol:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

-

Reagent Prep: Suspend Lithium Aluminum Hydride (

, 0.30 equiv) in anhydrous diethyl ether ( -

Addition: Add Tributylgermanium chloride (

, 1.0 equiv) dropwise at -

Completion: Warm to room temperature and stir for 2 hours.

-

Quench: Cool to

. Slowly add Glauber’s salt ( -

Purification (Distillation):

-

Filter off the aluminum salts.

-

Concentrate the filtrate.

-

Distill under reduced pressure: Collect the fraction boiling at 123°C / 20 mmHg .

-

Note: Unlike tin hydrides, the product is not sensitive to brief air exposure during transfer, but long-term storage should be under Argon.

-

Handling and Safety Data

While less toxic than tin, organogermanes are still bioactive and should be handled with standard chemical hygiene.

| Parameter | Value | Notes |

| Boiling Point | 123°C @ 20 mmHg | Stable to distillation. |

| Flash Point | 113°C (Closed Cup) | Combustible liquid.[1] |

| Density | 0.95 g/mL | Phase separates easily from water. |

| Toxicity | Acute Tox. 4 (Oral/Dermal) | Avoid Inhalation. Use in fume hood. |

| Incompatibility | Strong Oxidizers | Reacts violently with halogens ( |

Part 5: Application in Radical Chemistry

The primary utility of

The Kinetic Advantage:

-

Tin (

): Fast H-delivery. Often leads to direct reduction of the halide (Acyclic product). -

Germanium (

): Slower H-delivery. Allows the intermediate carbon radical sufficient lifetime to cyclize onto an alkene before being quenched.

Radical Chain Propagation Diagram

Caption: Radical chain mechanism showing the kinetic window for cyclization provided by Bu3GeH.

References

-

Bond Dissociation Energies of Group 14 Hydrides Chatgilialoglu, C. "Organosilanes, Organogermanes and Organostannanes in the World of Radicals."

-

Absolute Rate Constants for Radical Reactions Lusztyk, J., Maillard, B., Deycard, S., Lindsay, D. A., & Ingold, K. U. "Absolute Rate Constants for the Reaction of Silyl, Germyl, and Stannyl Radicals with Organic Halides."

-

Tributylgermanium Hydride Safety and Properties Sigma-Aldrich Safety Data Sheet (SDS) - Tributylgermanium hydride.

-

Comparison of Tin and Germanium Hydrides in Synthesis Bowman, W. R., et al. "Tributylgermanium hydride as a replacement for tributyltin hydride in radical reactions."

Handling and storage of air-sensitive Tri-n-butylgermane

Tri-n-butylgermane ( ): Technical Handling, Storage, and Application in Radical Chemistry

Executive Summary

This compound (

However, the reagent's utility is contingent upon rigorous handling. Unlike silanes, which are relatively robust, and stannanes, which are toxic but stable, organogermanes occupy a middle ground of reactivity. They are susceptible to oxidative degradation, forming germanoxanes that can silently kill radical propagation chains. This guide outlines a self-validating workflow to ensure reagent integrity and experimental reproducibility.

Part 1: Physicochemical & Hazard Profile

Before handling, the operator must understand the physical boundaries of the reagent. Note that while less toxic than tin, it remains a hazardous organometallic species.

Table 1: Critical Physicochemical Data

| Property | Value | Operational Implication |

| CAS Number | 998-39-0 | Unique identifier for inventory/SDS.[1] |

| Molecular Weight | 244.94 g/mol | Essential for stoichiometric calculations. |

| Physical State | Colorless Liquid | Discoloration (cloudiness) indicates oxidation. |

| Density | 0.916 g/mL | Lighter than water; phase separation behavior. |

| Boiling Point | ~123°C (20 mmHg) | High boiling point; difficult to remove by simple vac. |

| Flash Point | 78°C | Flammable. Ground all glassware. |

| Solubility | THF, Toluene, Hexane | Compatible with standard radical solvents. |

| Air Sensitivity | High | Oxidizes to |

| Ge-H Bond Energy | ~82 kcal/mol | Stronger than Sn-H (~74 kcal/mol), slower H-transfer. |

Hazard Classifications:

-

H226: Flammable liquid and vapor.[2]

-

H301: Toxic if swallowed (Acute Tox. 3).

-

H315/H319: Causes skin and serious eye irritation.

Part 2: Storage & Long-Term Stability

The primary degradation pathway for

The Degradation Mechanism

Upon exposure to atmospheric oxygen, the Ge-H bond is inserted by oxygen, eventually leading to the formation of Hexabutyldigermanoxane and water.

Storage Protocol

-

Primary Barrier: Store in the original Sure/Seal™ bottle or a Schlenk flask with a high-integrity Teflon/glass stopcock.

-

Atmosphere: Argon is preferred over Nitrogen due to its higher density, which provides a better "blanket" over the liquid surface.

-

Temperature: Refrigeration (2–8°C) is recommended to slow oxidative kinetics, though the reagent is stable at room temperature if strictly anaerobic.

-

Light: Store in the dark. While less photosensitive than iodides, radical precursors often co-stored or used with germanes are light-sensitive.

Part 3: The Inert Atmosphere Workflow

Handling

Workflow Decision Matrix

Caption: Logic flow for selecting the appropriate transfer method based on scale and precision requirements.

Protocol: Syringe Transfer (Schlenk Line)

-

Preparation: Flame-dry the receiving flask and purge with Argon (3 cycles).

-

Pressure Equalization: Insert an Argon line (needle) into the

source bottle septum to create positive pressure. -

Draw: Use a gas-tight syringe (Hamilton type preferred). Flush the syringe with Argon 3 times inside the bottle headspace before drawing the liquid.

-

Transfer: Withdraw the liquid and immediately pierce the septum of the receiving flask. Inject slowly.

-

Seal: Parafilm the puncture sites on the source bottle immediately after needle withdrawal.

Part 4: Application in Radical Chemistry

The most common application of

The Radical Chain Mechanism

Understanding the propagation cycle is vital for troubleshooting. If the reaction stalls, it is usually due to oxygen termination or initiator failure.

Caption: The radical propagation cycle. Note that the H-abstraction step from Bu3GeH is the rate-determining step relative to Tin analogs.

Experimental Protocol: Reductive Dehalogenation

Reagents: Substrate (1.0 equiv),

-

Degassing: Dissolve substrate in toluene. Sparge with Argon for 15 minutes. Crucial: Oxygen acts as a radical trap.

-

Addition: Add

via syringe (see Part 3). -

Initiation: Add AIBN.

-

Reflux: Heat to 80–110°C. The thermal decomposition of AIBN drives the formation of germyl radicals.

-

Monitoring: Monitor by TLC. If reaction stalls, add a second portion of AIBN (0.05 equiv), not more germane.

Part 5: Quality Control (Self-Validation)

Trusting a label is dangerous in radical chemistry. You must validate the active hydride content.

The H NMR Check

The most reliable method to verify purity is Proton NMR in

-

Active Species (

): Look for a multiplet (septet-like) centered around 3.7 – 3.9 ppm . The integration of this proton relative to the butyl chain (0.8 – 1.5 ppm region) confirms stoichiometry. -

Oxidized Impurity: The disappearance of the 3.7 ppm peak and the broadening of alkyl peaks indicate the formation of germanoxanes.

-

Action: If the hydride peak is <90% of expected integration, repurify via vacuum distillation or increase reagent equivalents in the reaction.

Part 6: Waste & Deactivation

While "greener" than tin, germanium residues must not be poured down the drain.

-

Quenching: Dilute the reaction mixture with wet ether or acetone. Allow to stir open to air in a fume hood for 1 hour. The slow oxidation converts residual hydride to oxides.

-

Disposal: Collect in a dedicated container labeled "Heavy Metal Waste - Germanium." Do not mix with aqueous acidic waste streams to avoid potential generation of volatile germanes (

), though this is rare with tributyl derivatives.

References

-

Gelest, Inc. (2023). Safety Data Sheet: this compound. Retrieved from

-

Fisher Scientific. (2024). This compound Product Specifications and Safety. Retrieved from

- Bowman, W. R., & Storey, J. M. (2008). Synthesis and Reactions of Organic Compounds Containing Germanium.

-

Light, J. P., & Shyam, K. (2020). Tributylgermanium hydride as a replacement for tributyltin hydride in radical reactions. Journal of Organic Chemistry.

-

Takeuchi, Y., et al. (1999). NMR Spectra of Organogermanium Compounds. Chemical & Pharmaceutical Bulletin. Retrieved from

Methodological & Application

Standard operating procedure for Tri-n-butylgermane reductions

Executive Summary: The Case for Germanium

In the landscape of radical chemistry, Tributyltin hydride (

Tri-n-butylgermane (

This guide outlines the standardized protocols for utilizing

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8]

Unlike the highly toxic and greasy stannanes, tributylgermane offers a more manageable physical profile.

| Property | Value | Notes |

| Formula | ||

| Molecular Weight | 244.96 g/mol | |

| Boiling Point | 123 °C @ 20 mmHg | Suitable for high-temp reflux |

| Density | 0.949 g/mL | @ 25 °C |

| Refractive Index | ||

| Appearance | Colorless Liquid | Mild characteristic odor |

| Solubility | Hexane, Toluene, THF, Benzene | Immiscible with water |

| Toxicity | Low | Significantly lower than Organotins |

Mechanistic Architecture

The success of

Caption: Radical chain propagation cycle for this compound reduction. The rate-determining H-transfer step is kinetically tuned for selectivity.

Core Application 1: Chemoselective Dehalogenation

This protocol is optimized for the reduction of alkyl bromides and iodides. Chlorides are generally too stable unless activated (e.g.,

Reagents

-

Substrate: 1.0 equiv (Alkyl Halide)

-

Reagent:

(1.1 – 1.2 equiv) -

Initiator: AIBN (0.05 – 0.1 equiv) or

(for low temp) -

Solvent: Toluene (degassed)

Step-by-Step Protocol

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and argon inlet, dissolve the alkyl halide (1.0 mmol) in dry, degassed toluene (10 mL, 0.1 M).

-

Addition: Add

(1.2 mmol, 310 µL) via syringe. -

Initiation: Add AIBN (0.1 mmol, 16 mg) in one portion.

-

Reaction: Heat the mixture to reflux (110 °C) under argon. Monitor by TLC or LC-MS.

-

Note: Reaction times may be longer (2–12 h) compared to stannanes due to the stronger Ge–H bond.

-

-

Completion: Once the starting material is consumed, cool to room temperature.

-

Workup (The "Tin-Free" Advantage):

-

Concentrate the solvent under reduced pressure.

-

Dissolve the residue in

and wash with aqueous HCl (1M) to remove any germanium oxides/impurities, or simply pass through a short pad of silica gel (10% EtOAc/Hexanes). -

The germanium byproducts are less adhesive to silica than tin residues, simplifying purification.

-

Core Application 2: Barton-McCombie Deoxygenation

The deoxygenation of alcohols via xanthates or thiocarbonyl derivatives is a cornerstone of complex molecule synthesis.[1]

Mechanism of Fragmentation

The driving force is the formation of the strong C=O bond (in the byproduct) and the Ge-S bond.

Caption: Radical fragmentation pathway for Barton-McCombie deoxygenation using Tributylgermane.

Protocol

-

Substrate: Prepare the O-phenyl thionocarbonate or methyl xanthate of the alcohol.

-

Setup: Dissolve substrate (1.0 equiv) in Toluene (0.05 M).

-

Reagent: Add

(1.5 equiv). Excess is often required to prevent reversibility. -

Initiation: Add ACCN (1,1'-Azobis(cyclohexanecarbonitrile)) (0.1 equiv) as it has a longer half-life at high temperatures than AIBN.

-

Reaction: Reflux vigorously. The high temperature facilitates the fragmentation of the C-O bond.

-

Workup: Evaporate volatiles. Flash chromatography yields the deoxygenated product.

Comparative Analysis: The Hydride Triad

Understanding where

| Feature | Silanes ( | Germanes ( | Stannanes ( |

| Bond Dissociation Energy (M-H) | ~90 kcal/mol (Strong) | ~82 kcal/mol (Moderate) | ~74 kcal/mol (Weak) |

| H-Abstraction Rate ( | Slow ( | Medium ( | Fast ( |

| Toxicity | Low | Low/Moderate | High (Neurotoxic) |

| Workup | Easy (Silanols) | Easy (Germanols) | Difficult (Toxic residues) |

| Primary Use | Hydrosilylation, slow reductions | Cyclizations, "Green" reductions | Fast reductions, atom transfer |

Scientist's Insight: Use

Safety & Handling

-

Hazard Class: Although less toxic than stannanes, organogermanes should be treated as potentially toxic. Avoid inhalation and skin contact.

-

Storage: Store in a cool, dry place.

is relatively stable to air but slowly oxidizes over months. Store under argon for long-term stability. -

Disposal: Dispose of as organometallic waste. Unlike tin, specific chelation treatments are rarely required for reactor cleaning.

References

-

Tributylgermanium hydride as a replacement for tributyltin hydride in radical reactions. Organic & Biomolecular Chemistry. (2003). Link

-

Tributylgermanium hydride. PubChem Database. (2025).[2][3] Link

-

Barton-McCombie Deoxygenation. Chemistry LibreTexts. (2022). Link

-

Product Specification: Tributylgermanium hydride. Sigma-Aldrich. (2025). Link

-

Hydrogermylation of alkynes via metal–ligand cooperative catalysis. Chemical Communications. (2025). Link

Sources

Dehalogenation of aryl halides using Tri-n-butylgermane

Application Note: Dehalogenation of Aryl Halides using Tri-n-butylgermane ( )

Executive Summary

This application note details the protocol for the radical dehalogenation of aryl halides using this compound (

This compound offers a strategic compromise. It retains the efficient radical propagation kinetics required for reduction while exhibiting significantly lower toxicity and superior stability. This guide provides a mechanistic rationale, a comparative analysis of hydride donors, and a self-validating experimental protocol for researchers in drug discovery and total synthesis.

Mechanistic Insight: The Radical Chain

The dehalogenation proceeds via a free-radical chain mechanism. Understanding the kinetics of this cycle is critical for experimental success. Unlike ionic reductions, this reaction relies on the homolytic cleavage of the Ge-H bond.

The critical distinction lies in the Bond Dissociation Energy (BDE) .[1] The Ge-H bond (

Figure 1: Radical Chain Propagation Cycle

Caption: The radical chain mechanism. Note that Propagation Step 2 is the rate-determining step due to the stronger Ge-H bond compared to Sn-H.

Comparative Analysis: Hydride Donors

The choice of hydride donor dictates the reaction conditions. The following table synthesizes kinetic and safety data to justify the use of

| Feature | Tributyltin Hydride ( | This compound ( | Tris(trimethylsilyl)silane (TTMSS) |

| M-H BDE (kcal/mol) | ~74 | ~82 | ~79 |

| H-Abstraction Rate ( | Fast ( | Moderate (Slower than Sn) | Slow |

| Toxicity | Severe (Neurotoxin/Endocrine Disruptor) | Low (Low volatility/toxicity) | Low |

| Stability | Oxidizes rapidly in air | Stable (Can be stored on shelf) | Oxidizes slowly |

| Workup | Difficult (Requires KF/F- treatment) | Standard (Silica Gel) | Standard |

| Primary Use | Simple Reduction | Reduction & Cyclization | Slow Radical Clocks |

Key Takeaway:

Experimental Protocol

Reagents and Materials[3][4][5][6][7][8][9][10]

-

Substrate: Aryl Halide (Bromides and Iodides are preferred; Chlorides require activation or higher temperatures).

-

Reagent: this compound (

equivalents). -

Solvent: Benzene (traditional) or Toluene (safer alternative). Must be anhydrous and degassed.

-

Initiator:

-

Method A (Thermal): AIBN (Azobisisobutyronitrile) or ACQN.

-

Method B (Chemical/Low Temp): Triethylborane (

) with trace air/oxygen.

-

Workflow Diagram

Caption: Operational workflow for dehalogenation. Method A is standard; Method B is for thermally sensitive substrates.

Step-by-Step Procedure (Method A: Thermal)

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a rubber septum. Cool under a stream of Argon.

-

Dissolution: Add the Aryl Halide (1.0 mmol) and anhydrous Toluene (10 mL).

-

Degassing (Critical): Sparge the solution with Argon for 15–20 minutes.

-

Note: Oxygen is a radical scavenger. Failure to degas is the #1 cause of stalled reactions.

-

-

Reagent Addition: Add this compound (1.2 mmol, 1.2 equiv) via syringe.

-

Initiation: Add AIBN (0.1 mmol, 10 mol%) in one portion.

-

Reaction: Heat the mixture to reflux (110°C for Toluene).

-

Monitoring (Self-Validation):

-

Check TLC after 1 hour.

-

If starting material remains after 4 hours, cool slightly, add a second portion of AIBN (5 mol%), and resume reflux.

-

-

Workup:

-

Cool to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Purification: Unlike Tin, Germanium byproducts are often less "streaky" on silica. Dissolve the residue in minimal Dichloromethane and load directly onto a silica gel column. Elute with Hexanes/EtOAc.

-

Optional Hydrolysis: If Ge-residues persist, stir the crude oil with wet ether and a drop of HCl for 30 mins to hydrolyze the Ge-X species before chromatography.

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No Reaction (SM recovered) | Oxygen inhibition | Re-degas solvent vigorously. Ensure Argon flow is positive. |

| No Reaction (SM recovered) | Temperature too low | Switch from Benzene (80°C) to Toluene (110°C) or Xylene (140°C). |

| Slow Conversion | Initiator decomposition | Add AIBN in portions (every 2 hours) rather than all at once. |

| Side Products | Hydrogen abstraction too slow | Increase concentration of |

Safety and Handling

-

Toxicity: While

is less toxic than its Tin counterpart, it is not non-toxic . Standard PPE (gloves, goggles, fume hood) is mandatory. -

Waste: Segregate Germanium waste from standard organic solvents. Label clearly as "Organometallic Waste."

-

Storage: Store under Argon in a refrigerator. Unlike stannanes, germanes do not form white precipitates (oxides) rapidly, but long-term exposure to air should be avoided.

References

-

Mechanism & Kinetics: Lusztyk, J., et al. "Absolute Rate Constants for the Reaction of Aryl Radicals with Tributyltin Hydride and Tributylgermane." Journal of the American Chemical Society, vol. 106, no. 11, 1984.

-

Synthetic Utility: Bowman, W. R., et al. "Tributylgermanium hydride as a replacement for tributyltin hydride in radical reactions."[2] Organic & Biomolecular Chemistry, 2004.[3]

-

General Review: Baguley, P. A., & Walton, J. C. "Flight from the Tyranny of Tin: The Quest for Practical Radical Sources Free from Metal Encumbrances." Angewandte Chemie International Edition, 1998.

-

BDE Data: "Bond Dissociation Energies." Michigan State University Chemistry, Virtual Textbook of Organic Chemistry.

Catalytic use of Tri-n-butylgermane with a stoichiometric reductant

Application Note: Catalytic Use of Tri-n-butylgermane ( ) with Stoichiometric Borohydride

Executive Summary

This guide details the protocol for utilizing This compound (

Historically, Tributyltin hydride (

This compound occupies the "Goldilocks" zone:

-

Toxicity: Significantly lower than organotins.[1]

-

Reactivity: The Ge-H bond (

) is stronger than Sn-H ( -

Cost Efficiency: By using Ge catalytically (10 mol%) with an inexpensive reductant (

), the high cost of germanium reagents is negated.

Mechanistic Insight & Logic

The catalytic cycle relies on the distinction between the radical chain carrier (Ge) and the stoichiometric reductant (Borohydride).

-

Initiation: An initiator (AIBN or

) generates the initial radical species. -

Propagation (Product Formation): The germyl radical (

) abstracts a halide from the substrate ( -

Regeneration (The Critical Step): During the cycle,

is converted to the halide

Comparative Data: Group 14 Hydrides

| Feature | Tributyltin ( | Tributylgermane ( | Tris(TMS)silane (TTMSS) |

| Bond Dissociation Energy (M-H) | ~74 kcal/mol | ~82 kcal/mol | ~79 kcal/mol |

| Rate Const. (Prim. Alkyl @ 25°C) | |||

| Toxicity | High (Neurotoxin) | Low | Low |

| Work-up | Difficult (Trace Sn removal) | Easy (Hydrolysis) | Easy |

Pathway Visualization

Figure 1: The catalytic cycle of Tributylgermane. Note the green regeneration loop driven by Sodium Borohydride, which converts the spent Germanium halide back to the active hydride.

Experimental Protocols

Protocol A: Standard Reductive Cyclization (Ethanol)

Best for substrates tolerant of protic solvents. This is the most robust method for regenerating Ge-H.

Reagents:

-

Substrate (e.g., aryl halide, alkyl bromide): 1.0 equiv

-

This compound (

): 0.10 equiv (10 mol%) -

Sodium Borohydride (

): 1.5 - 2.0 equiv -

Initiator: AIBN (Azobisisobutyronitrile): 0.1 equiv

-

Solvent: Absolute Ethanol (degassed)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Substrate (1.0 mmol) and

(0.1 mmol) in degassed Ethanol (10 mL, 0.1 M). -

Reductant Addition: Add solid

(1.5 mmol) in one portion.-

Note: Hydrogen gas evolution may occur; ensure the system is vented through a bubbler or inert gas line.

-

-

Initiation: Add AIBN (0.1 mmol).

-

Reaction: Heat the mixture to reflux (approx. 78°C) under an Argon or Nitrogen atmosphere.

-

Monitoring: Monitor by TLC. If the reaction stalls, an additional portion of AIBN (0.05 equiv) may be added.

-

-

Termination: Once the starting material is consumed (typically 2-6 hours), cool the mixture to room temperature.

-

Work-up:

-

Quench carefully with water (5 mL) to destroy excess borohydride.

-

Extract with Diethyl Ether or Ethyl Acetate (

). -

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification: Flash column chromatography. The germanium residues are minimal and polar, often remaining at the baseline or eluting separately from the organic product.

Protocol B: Phase-Transfer Catalysis (Toluene/Water)

Best for substrates sensitive to ethanol or requiring higher temperatures.

Reagents:

-

Substrate: 1.0 equiv

- : 0.10 equiv

- : 2.0 equiv

-

Phase Transfer Catalyst: 15-Crown-5 (if using

) or Tetrabutylammonium borohydride (alternative reductant). -

Solvent: Toluene

Procedure:

-

Dissolve Substrate and

in Toluene. -

Add solid

and 15-Crown-5 (0.1 equiv). -

Heat to 80-90°C. The crown ether solubilizes the borohydride into the organic phase, allowing regeneration of the Ge-H bond.

Troubleshooting & Optimization (Self-Validating Systems)

| Observation | Diagnosis | Corrective Action |

| Reaction Stalls (<50% Conv.) | Catalyst death (Ge-H not regenerating) | Check pH/Solubility. If using Protocol A, ensure EtOH is dry enough to not kill hydride instantly, but protic enough for solubility. Add more |

| No Cyclization (Direct Reduction) | H-Abstraction too fast | This is rare for Ge (vs Sn). Lower the temperature or decrease the steady-state concentration of GeH by adding |

| Starting Material Recovery | Radical chain failed to initiate | Oxygen inhibition. Degas solvents thoroughly (sparge with Ar for 15 min). Add fresh AIBN. |

| Emulsion during Work-up | Boron salts | Add a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) and stir for 30 mins to break boron emulsions. |

Decision Matrix: When to use Catalytic Ge?

Figure 2: Decision matrix for selecting the appropriate hydride donor.

References

-

Bowman, W. R., Krintel, S. L., & Schilling, M. B. (2004). Tributylgermanium hydride as a replacement for tributyltin hydride in radical reactions.[1][2] Organic & Biomolecular Chemistry, 2(4), 585–592.[1] [Link]

-

Pike, P., Hershberger, S., & Hershberger, J. (1988). Synthetic applications of tributylgermanium hydride. Tetrahedron, 44(20), 6295-6304. [Link]

-

Baguley, P. A., & Walton, J. C. (1998). Flight from the Tyranny of Tin: The Quest for Practical Radical Sources Free from Metal Encumbrances. Angewandte Chemie International Edition, 37(22), 3072–3082. [Link]

Application Note: Tri-n-butylgermane in Tandem Radical Cyclization

Executive Summary: The "Slow-Motion" Radical Effect

In the realm of free-radical chemistry, the choice of hydrogen atom donor is often the deciding factor between a successful total synthesis and a complex mixture of premature reduction products. While Tri-n-butyltin hydride (

Tri-n-butylgermane (

This guide details the mechanistic rationale, preparation, and experimental protocols for deploying

Mechanistic Principles

The Kinetic Competition

The success of a radical cyclization depends entirely on the ratio of the rate of cyclization (

-

Scenario A (Tin): If

, the radical is quenched before the ring closes. -

Scenario B (Germanium): Because

, the condition

Comparative Kinetics Data

| Reagent | Bond Dissociation Energy (M-H) | Rate Constant ( | Primary Utility | Toxicity |

| ~74 kcal/mol | Simple reductions, fast cyclizations | High | ||

| ~83 kcal/mol | Tandem/Cascade cyclizations, slow closures | Low/Moderate | ||

| ~79 kcal/mol | Alternative to GeH, different selectivity | Low |

Pathway Visualization

The following diagram illustrates the kinetic bifurcation point where GeH provides the necessary delay for cyclization.

Figure 1: Kinetic competition in radical cascades. The use of GeH suppresses the red dashed pathway, favoring the green cyclization pathway.

Experimental Protocols

Protocol A: Preparation of this compound

Note: While commercially available,

Reagents:

-

Tri-n-butylgermanium chloride (

) or Oxide -

Lithium Aluminum Hydride (

) -

Diethyl ether (anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

-

Slurry: Add

(0.6 equiv relative to Ge) to anhydrous diethyl ether (0.5 M concentration) at 0°C. -

Addition: Add

dropwise over 20 minutes. The reaction is exothermic; maintain temperature <10°C. -

Reflux: Warm to room temperature, then reflux gently for 2 hours to ensure completion.

-

Quench: Cool to 0°C. Carefully quench excess hydride with Glauber’s salt (

) until hydrogen evolution ceases. -

Workup: Filter the resulting solids through a pad of Celite. Dry the filtrate over

. -

Isolation: Remove solvent under reduced pressure. Distill the residue (bp ~120°C at 10 mmHg) to obtain clear, colorless

. -

Storage: Store under Argon in the dark at 4°C.

Protocol B: Tandem Radical Cyclization

Target Application: Formation of bicyclic systems from acyclic halo-dienes.

Reagents:

-

Substrate: Acyclic vinyl iodide/bromide (0.1 mmol)

-

Reagent:

(1.2 equiv) -

Initiator: AIBN (0.1 equiv) or

(1.0 equiv with air injection) -

Solvent: Benzene or Toluene (degassed)

Workflow Diagram:

Figure 2: Standard workflow for GeH-mediated cyclization.

Detailed Procedure:

-

Solvent Prep: Dissolve the substrate in dry benzene or toluene to a concentration of 0.02 M . Note: High dilution is critical to favor intramolecular cyclization over intermolecular reduction.

-

Degassing: Sparge the solution with Argon for 15-20 minutes. Oxygen is a radical inhibitor and must be removed.

-

Heating: Heat the solution to reflux (80°C for Benzene, 110°C for Toluene).

-

Reagent Addition:

-

Dissolve

(1.2 equiv) and AIBN (0.05 equiv) in a small volume of degassed solvent. -

Add this solution via syringe pump over 2–4 hours.

-

Why? Keeping the instantaneous concentration of GeH low further suppresses premature reduction, maximizing the "kinetic window" for the cascade.

-

-

Completion: After addition, reflux for an additional 1–2 hours.

-

Workup: Cool to room temperature. Evaporate solvent.

Case Study: Total Synthesis Application

Context: Synthesis of the pyrrolizidine alkaloid core.

Challenge: A 5-exo-trig cyclization followed by a second stereoselective bond formation. Using

GeH Solution:

Switching to

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| No Reaction | Ge-H bond is too strong for initiation | Switch initiator to |

| Premature Reduction | Concentration of GeH too high | Use syringe pump addition; dilute reaction further (0.005 M). |

| Incomplete Conversion | Reagent degradation | GeH oxidizes slowly in air. Distill reagent prior to use or increase equivalents to 1.5–2.0. |

Safety Note: While less toxic than organotins, organogermanes are still bioactive. Perform all manipulations in a fume hood. Avoid inhalation.

References

-

Kinetic Comparisons of GeH vs SnH

-

Lusztyk, J., et al. "Absolute Rate Constants for the Reaction of Primary Alkyl Radicals with Tributylgermane." J. Am. Chem. Soc.[1]1987 , 109, 4661.

-

-

General Review of Group 14 Hydrides

-

Baguley, P. A., & Walton, J. C. "Flight from the Tyranny of Tin: The Quest for Practical Radical Sources Free from Toxic Tin." Angew.[1] Chem. Int. Ed.1998 , 37, 3072.

-

-

Application in Tandem Cyclization

-

Bond Dissociation Energies

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

- 4. Tributylgermanium hydride as a replacement for tributyltin hydride in radical reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 7. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 8. Organic Syntheses Procedure [orgsyn.org]

Barton-McCombie deoxygenation with Tri-n-butylgermane

Technical Guide: Barton-McCombie Deoxygenation with Tri-n-butylgermane ( )[1]

Executive Summary

The Barton-McCombie deoxygenation is the gold-standard method for converting alcohols to alkanes via a radical mechanism.[1] Historically, Tri-n-butyltin hydride (

This compound (

Key Technical Insight: The Ge-H bond dissociation energy (BDE) is approximately 82 kcal/mol , compared to 74 kcal/mol for Sn-H.[1] This stronger bond results in slower hydrogen abstraction kinetics.[1] While this requires modified thermal protocols, it provides a distinct advantage: the extended lifetime of the intermediate carbon-centered radical allows for complex intramolecular cyclizations to occur before reductive quenching, often resulting in higher fidelity in cascade reactions.[1]

Mechanistic Principles & Kinetics

The reaction proceeds via a radical chain mechanism.[1][2][3][4][5] Unlike ionic reductions, this transformation is neutral and tolerates sensitive functional groups (epoxides, ketones, esters).[1]

The Catalytic Cycle

The alcohol is first converted into a thiocarbonyl derivative (xanthate, thionoester, or thiocarbonyl imidazolide).[1][3] The driving force is the formation of the strong C=O bond (in the byproduct) and the stable Ge-S bond.[1]

Figure 1: Radical chain propagation cycle for Germanium-mediated deoxygenation.

Kinetic Differentiation (Sn vs. Ge)

The success of the protocol depends on managing the rate constants (

| Feature | Tri-n-butyltin Hydride ( | This compound ( | Impact on Protocol |

| Bond Dissociation Energy | ~74 kcal/mol | ~82 kcal/mol | Ge requires higher activation energy (Heat).[1] |

| H-Abstraction Rate ( | Fast ( | Slower ( | Ge requires longer reaction times or higher temp.[1] |

| Toxicity | High (Neurotoxic) | Low (Comparable to mineral oil) | Ge simplifies PPE and waste disposal.[1] |

| Stability | Oxidizes slowly in air | Indefinitely stable | Ge is easier to store and handle.[1] |

Pre-Analytical Phase: Substrate Derivatization[1]

Direct deoxygenation of alcohols is impossible; they must be converted to thiono-derivatives.[1] Choose the derivative based on steric hindrance.

-

Primary/Secondary Alcohols: Convert to Xanthates .

-

Reagents: NaH (base),

, MeI.[1]

-

-

Tertiary/Hindered Alcohols: Convert to Thiocarbonyl Imidazolides .[1]

-

Reagents: 1,1'-Thiocarbonyldiimidazole (TCDI), DMAP (cat.), Dichloromethane.[1]

-

-

Sensitive Substrates: Convert to Phenyl Thionocarbonates .[1]

-

Reagents: Phenyl chlorothionoformate, Pyridine.[1]

-

Detailed Protocol: Deoxygenation with [1]

Objective: Removal of secondary hydroxyl group via xanthate intermediate.[1] Scale: 1.0 mmol (Standardized).

Reagents & Equipment[1]

-

Substrate: O-Cyclododecyl S-methyl dithiocarbonate (Xanthate derivative) [1.0 equiv].

-

Reagent: this compound (

) [1.2 - 1.5 equiv].[1]-

Note: Unlike Tin, large excesses are rarely needed due to high stability, but 1.2 equiv ensures completion.[1]

-

-

Initiator: AIBN (Azobisisobutyronitrile) [0.2 equiv] or ACCN (1,1′-Azobis(cyclohexanecarbonitrile)) for higher temperatures.[1]

-

Solvent: Toluene (anhydrous, degassed).[1]

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a rubber septum.

-

Cool under a stream of Argon.[1]

-

-

Solvation:

-

Dissolve the Xanthate (1.0 mmol) in anhydrous Toluene (10 mL, 0.1 M concentration).

-

Checkpoint: Ensure the solution is clear. If the substrate is insoluble in Toluene, switch to Trifluorotoluene (BTF) or Benzene (caution: carcinogen).[1]

-

-

Degassing (Crucial):

-

Reagent Addition:

-

Add

(1.2 mmol, 320 µL) via syringe through the septum.[1] -

Add solid AIBN (0.2 mmol, 32 mg) in one portion (or dissolved in minimal toluene).

-

-

Thermal Initiation:

-

Monitoring:

-

Work-up:

-

Cool to room temperature.[1]

-

Evaporate solvent under reduced pressure.[1]

-

Germanium Removal: Unlike Tin residues which require KF workups, Germanium byproducts (

) are non-polar but often separate easily on silica.[1] -

Directly load the crude oil onto a silica gel column.[1] Elute with Hexanes/EtOAc.

-

Troubleshooting & Optimization Logic

The primary failure mode with Germanium is "Stalled Reaction" due to the slower H-transfer rate.[1]

Figure 2: Decision tree for troubleshooting stalled deoxygenation.

Specific Scenarios:

References

-

Barton, D. H. R., & McCombie, S. W. (1975).[1] A new method for the deoxygenation of secondary alcohols.[1][5] Journal of the Chemical Society, Perkin Transactions 1.

-

Bowman, W. R., et al. (2006).[1] Tributylgermanium hydride as a replacement for tributyltin hydride in radical reactions.[1][6][7] Organic & Biomolecular Chemistry.

-

Chatgilialoglu, C. (1995).[1] Organosilanes as Radical-Based Reducing Agents in Synthesis.[1] Accounts of Chemical Research.

-

[1]

-

-

Baguley, P. A., & Walton, J. C. (1998).[1] Flight from the Tyranny of Tin: The Quest for Practical Radical Sources Free from Metal Encumbrances.[1] Angewandte Chemie International Edition.

-

[1]

-

-

Alfa Chemistry. (n.d.).[1] Barton-McCombie Deoxygenation Reaction Overview.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Barton-McCombie Reaction [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Tributyltin hydride - Wikipedia [en.wikipedia.org]

- 5. Interrupting the Barton–McCombie Reaction: Aqueous Deoxygenative Trifluoromethylation of O-Alkyl Thiocarbonates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tributylgermanium hydride as a replacement for tributyltin hydride in radical reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Application Note: Precision Radical Kinetics – Tri-n-butylgermane in Natural Product Synthesis

Executive Summary

In the synthesis of complex natural products, radical chemistry offers unique disconnections that are orthogonal to ionic chemistry. Historically, Tri-n-butyltin hydride (

Tri-n-butylgermane (

This guide details the mechanistic advantages, experimental protocols, and purification strategies for deploying

Technical Background: The Kinetic Advantage

The choice between Tin (Sn), Germanium (Ge), and Silicon (Si) hydrides should be dictated by the required rate of hydrogen abstraction (

Comparative Metrics

The success of a radical cyclization depends on the ratio of the rate of cyclization (

Table 1: Group 14 Hydride Comparison

| Property | Tributyltin Hydride ( | Tributylgermane ( | Tris(TMS)silane (TTMSS) |

| Bond Dissociation Energy (BDE) | ~74 kcal/mol | ~82 kcal/mol | ~79 kcal/mol |

| Rate Const. ( | |||

| Toxicity | High (Neurotoxin/Endocrine) | Low | Low |

| Purification | Difficult (Streaking) | Moderate (Acid/Silica) | Easy |

| Primary Use Case | Simple Reductions | Cascade Cyclizations | Slow Additions |

Analyst Insight: The order of magnitude difference in

between Sn and Ge means that using GeH effectively "slows down" the quenching step by 20-fold, significantly widening the window for difficult cyclizations (e.g., 5-exo-trig or 6-endo-trig) to occur.

Mechanistic Visualization

The following diagram illustrates the "Radical Clock" competition between cyclization and reduction.

Figure 1: The Radical Clock. Success depends on

Application Protocol: Reductive Radical Cascade

This protocol describes the synthesis of a bicyclic core (common in terpenoid synthesis) from an acyclic iodo-alkene precursor.

Reagents & Equipment

-

Substrate:

-iodo-alkene or similar radical precursor (1.0 equiv). -

Reagent: this compound (

) (1.2 equiv). -

Initiator: AIBN (Azobisisobutyronitrile) (0.1 – 0.2 equiv) or

(for low temp). -

Solvent: Benzene or Toluene (degassed). Note: Toluene is preferred for higher boiling points required to homolyze AIBN efficiently.

-

Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Methodology

-

Preparation:

-

Dissolve the substrate (1.0 mmol) in dry, degassed toluene (0.05 M concentration). High dilution favors intramolecular cyclization over intermolecular reduction.

-

Critical Step: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen. Oxygen is a radical trap and will inhibit the chain reaction.

-

-

Reagent Addition:

-

Add

(1.2 mmol, 1.2 equiv) via syringe. -

Add AIBN (0.1 mmol, 10 mol%) as a solid or solution.

-

-

Initiation & Reflux:

-

Heat the reaction mixture to reflux (110°C). The thermal decomposition of AIBN (

at 80°C) initiates the chain. -

Alternative: For thermally sensitive substrates, use

(1.0 M in hexanes) and air injection at room temperature or -78°C.

-

-

Monitoring:

-

Monitor via TLC. The reaction is typically slower than Sn-H reactions due to the stronger Ge-H bond. Expect reaction times of 2–6 hours.

-

Observation: If starting material persists, add a second portion of AIBN (5 mol%).

-

-

Workup (The "Mild Hydrolysis" Method):

-

Cool the mixture to room temperature.

-

Unlike organotins, organogermanium byproducts (

) are often non-polar but can be hydrolyzed. -

Add 1M HCl (aq) and stir vigorously for 30 minutes. This helps convert germyl halides/residues into species that are either water-soluble or distinct enough on silica.

-

Extract with EtOAc (

). Wash combined organics with brine, dry over

-

-

Purification:

-

Concentrate in vacuo.

-

Perform Flash Column Chromatography.

residues elute very quickly (non-polar) or stay at the baseline if hydrolyzed. They do not "smear" like organotins.

-

Application 2: Barton-McCombie Deoxygenation[1]

For late-stage functionalization of natural products (e.g., removing a hydroxyl group to adjust oxidation state), GeH provides a cleaner profile than SnH.

Protocol Modification:

-

Substrate: Xanthate or Thiocarbonyl imidazolide derivative of the alcohol.

-

Stoichiometry: Use 1.5 - 2.0 equiv of

as the driving force is needed to propagate the fragmentation of the C-O bond. -

Initiation: Often requires higher temperatures (o-xylene reflux, 140°C) or photochemical initiation because the fragmentation step is endothermic.

Strategic Decision Matrix

When should you switch from Sn to Ge?

Figure 2: Reagent Selection Logic. GeH is the preferred choice for pharmaceutical targets and slow cyclization kinetics.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Premature Reduction | Switch to Tris(TMS)silane (TTMSS), which is even slower than GeH. Dilute reaction further (0.01 M). | |

| No Reaction | Ge-H bond is too strong for the generated radical to abstract. | Increase temperature (switch solvent to chlorobenzene). Use a more potent initiator ( |

| Incomplete Conversion | Initiator burnout. | AIBN has a short half-life at 110°C. Add initiator in portions (syringe pump addition) over 4 hours. |

References

-

Comparison of Group 14 Hydrides: Bowman, W. R., et al. "Tributylgermanium hydride as a replacement for tributyltin hydride in radical reactions." Journal of the Chemical Society, Perkin Transactions 1, 2002.

-

Radical Cyclization Kinetics: Curran, D. P., et al. "The Tin Hydride Method."[1][2][3][4] Chemical Reviews, 1991, 91, 1237-1286.[5] (Foundational text establishing the kinetic principles applied here to Ge).

-

Toxicity and Environmental Impact: European Commission Report. "Revised assessment of the risks to health and the environment associated with the use of organotin compounds." 2006.

-

Organogermanium Purification: Spivey, A. C., et al. "Germanium in organic synthesis." Organic & Biomolecular Chemistry, 2000. (Highlights the "mild hydrolysis" workup advantages).

Sources

Troubleshooting & Optimization

Technical Guide: Purification Strategies for Organogermanium Reaction Mixtures

This is a technical support guide designed for researchers and process chemists dealing with organogermanium reagents in organic synthesis.

Doc ID: OG-PUR-001 | Version: 2.4 | Department: Chemical Process R&D

Executive Summary: The "Sticky Germanium" Paradox

Organogermanium reagents (e.g., tributylgermanium hydride,

Unlike organotin byproducts, which can often be precipitated as insoluble fluorides (

The "easier workup" often cited in literature refers to their chromatographic stability . Unlike tin compounds that streak or decompose on silica, germanium residues remain intact, allowing them to be separated as distinct spots—if you know how to manipulate their polarity.

Decision Matrix: Selecting a Workup Protocol

Use this logic flow to determine the optimal removal strategy based on your product's properties.

Figure 1: Decision tree for selecting the appropriate organogermanium removal strategy.

Technical Protocols

Protocol A: The "Prevention" Method (Polymer-Supported)

Best for: High-throughput screening or when column chromatography must be avoided.

Concept: Immobilizing the germanium hydride on a polystyrene backbone ensures the byproduct remains solid. Reagent: Polymer-supported tributylgermanium hydride.

-

Reaction: Run the radical reaction in a solvent that swells the resin (e.g., Benzene, Toluene, THF). Do not use water or methanol as they collapse the resin.

-

Filtration: Upon completion, filter the mixture through a fritted glass funnel or a Celite pad.

-

Wash: Rinse the resin cake with THF (3x) to recover any trapped product.

-

Result: The filtrate contains your product; the toxic germanium remains on the filter.

Protocol B: Distillation (Volatility Exploitation)

Best for: Volatile products (BP < 100 °C) and heavy germanium reagents (

Data Point:

- Boiling Point: ~123 °C at 20 mmHg (High boiling).

- Boiling Point: >200 °C (Very high boiling).

Steps:

-

Quench: Ensure no active hydride remains (see Protocol D).

-

Vacuum Distillation: Apply high vacuum (0.1–1 mmHg).

-

Collection: Distill your product at low temperature. The organogermanium residues will remain in the pot as a viscous oil.

Protocol C: Standard Flash Chromatography

Best for: Most organic synthesis applications where the product is non-volatile.

Unlike organotin, organogermanium compounds are silica-stable . They do not require 10% KF or Triethylamine doped silica.

Typical Rf Values (in Hexanes/EtOAc 9:1):

| Compound Class | Approx. Rf | Behavior on Silica |

|---|

|

Troubleshooting: If your product co-elutes with the hydride (

Protocol D: The "Polarity Shift" (Oxidative/Hydrolytic Workup)

Best for: Stubborn separations where the Ge-byproduct co-elutes with the target.

Mechanism: Convert the non-polar

Step-by-Step:

-

Iodine Titration (Removal of Excess Hydride):

-

If excess

is present, add a solution of -

Endpoint: Stop when a faint pink color persists.

-

Result:

converts to

-

-

Hydrolysis (Formation of Germoxane):

-

Separation:

-

Wash with brine, dry over

, and concentrate. -

Proceed to flash chromatography.[3] The germoxane will elute later than the original hydride.

-

Troubleshooting & FAQs

Q1: Why can't I just use the KF/Silica method that works for Tin?

A: You can try, but it is less effective.

-

Tin:

is a polymeric solid that precipitates and can be filtered off.[3] -

Germanium:

is typically a liquid or soluble oil. While adding KF will convert

Q2: My product is acid-sensitive. How do I remove the Ge-byproducts?

A: Avoid the Iodine titration (which generates HI). Instead, use the Fluorous Solid Phase Extraction (F-SPE) method if you used a fluorous-tagged germanium reagent. If you used standard

Q3: I see a "smear" on my TLC plate. Is this the Germanium?

A: Unlike Tin, Germanium rarely smears. A smear usually indicates:

-

Partial Hydrolysis: You have a mix of

and -

Solution: Force the hydrolysis to completion. Treat the crude mixture with dilute NaOH or DBU/Water before running the column. This converts everything to the single, stable Germoxane spot.

Q4: Is Tributylgermanium toxic?

A: It is significantly less toxic than Tributyltin, but it is not harmless.

-

Tin (

): Severe neurotoxin and endocrine disruptor. -

Germanium (

): Low mammalian toxicity, but handle with standard PPE (gloves, goggles). The primary hazard is often the solvent or the radical initiator used.

References

-

Clive, D. L. J., & Wang, J. (2002).[4] Derivatized Stannanes: Practical Alternatives to Tributyltin Hydride. The Journal of Organic Chemistry.

- Context: Establishes the baseline for "easier workup" comparisons between Sn and Ge/Si analogs.

-

Bowman, W. R., et al. (2002).[4] Tributylgermanium hydride as a replacement for tributyltin hydride in radical reactions. Organic & Biomolecular Chemistry.

- Context: The definitive paper on using . Details the stability, toxicity profiles, and reaction scopes.

-

Light, J., & Breslow, R. (1990). Gem-difluoro compounds. Organic Syntheses.

- Context: Provides protocols for handling radical reductions and subsequent purific

-

Sigma-Aldrich Technical Data. Tributylgermanium hydride Safety & Properties.

- Context: Verification of physical properties (Boiling point: 123°C/20mmHg)

Sources

Optimizing reaction conditions for Tri-n-butylgermane reductions

Technical Support Center: Optimizing Tri-n-butylgermane ( ) Reductions

Current Status: Operational

Topic: Transitioning from Tin (

Executive Summary: The "Green" Switch

You are likely here because you need to replace Tributyltin Hydride (

The success of your reaction depends on understanding one thermodynamic reality: The Ge–H bond is stronger than the Sn–H bond.

| Reagent | Bond Dissociation Energy (BDE) | Toxicity Profile | Kinetic Implication |

| ~74 kcal/mol | High (Neurotoxic) | Fast H-abstraction (Quenches radicals quickly) | |

| ~82 kcal/mol | Low ( biologically inert) | Slow H-abstraction (Radicals live longer) |

Key Takeaway: The slower hydrogen transfer of Germanium is a feature, not a bug. It allows for superior yields in radical cyclizations but requires more forcing conditions for simple reductions .

Module 1: Critical Mechanism Analysis

If your reaction is stalling or returning starting material, the issue is likely the Propagation Step .

The Radical Chain Bottleneck

In a standard reduction, the rate-determining step for Germanium is the hydrogen abstraction by the carbon-centered radical (

Figure 1: The Radical Chain Mechanism. Note the red arrow indicating the rate-determining step. Unlike Tin, this step requires significant thermal activation.

Module 2: Troubleshooting & Optimization

Scenario A: "The reaction is incomplete (Stalled)."

Diagnosis: The carbon radical (

Corrective Actions:

-

Increase Temperature: Switch solvent from Benzene (

) to Toluene ( -

Change Initiator: Switch from AIBN (half-life

hr at -

Stoichiometry: Increase

equivalents to 1.2 – 1.5 eq .

Scenario B: "I have low yield in a simple reduction."

Diagnosis: Competitive side reactions. Because

Corrective Actions:

-

Degas Thoroughly: Oxygen is a diradical that reacts at diffusion-controlled rates. With the slower Ge-H transfer,

competition is more fatal than with Tin. Use Freeze-Pump-Thaw (3 cycles), not just sparging. -

Add a Hydrogen Atom Donor Catalyst: Add 5-10% thiophenol (

).

Scenario C: "I can't get rid of the Germanium byproduct."

Diagnosis: Unlike Tin, Germanium byproducts do not respond well to KF (Potassium Fluoride) precipitation because the Ge-F bond formation is less thermodynamically driving in aqueous workups.

Corrective Actions:

-

Chromatography:

(halide) is non-polar and stable. It usually elutes with the solvent front in Hexanes. Unlike Tin, it rarely "streaks" on silica. -

Hydrolysis (oxidative): If chromatography fails, treat the crude mixture with dilute NaOH/MeOH or mild

to convert organogermanium species to germoxanes, which are more polar.

Module 3: Standard Operating Protocols (SOPs)

SOP-01: General Halide Reduction

For the reduction of alkyl bromides/iodides.

-

Setup: Flame-dry a two-neck round bottom flask equipped with a reflux condenser.

-

Solvent: Anhydrous Toluene (0.05 M concentration relative to substrate).

-

Reagents:

-

Procedure:

-

Dissolve substrate and hydride in toluene.

-

Degas by bubbling Argon for 20 mins.

-

Heat to reflux (

). -

Add initiator as a solution in toluene via syringe pump over 1 hour (slow addition maintains steady radical concentration).

-

Reflux for an additional 2-4 hours.

-

-

Workup: Cool to RT. Evaporate solvent. Load directly onto a Silica Gel column. Elute with 100% Hexanes to remove Germanium residues, then increase polarity for product.

SOP-02: Radical Cyclization (The "Sweet Spot")

Ideal for 5-exo-trig or 6-endo-trig cyclizations.

Why Ge is better here: The slower H-abstraction allows the initial radical time to cyclize onto the alkene before it gets quenched by a hydrogen atom.

-

Concentration: Run dilute (0.01 M to 0.02 M) to further favor intramolecular cyclization over intermolecular reduction.

-

Initiator: Use Triethylborane (

) with trace air at Room Temperature if the substrate is thermally sensitive.-

Note: Even with

, if the reaction is sluggish, you must apply heat (

-

Module 4: Decision Matrix (Visual Guide)

Use this flowchart to determine your optimization strategy.

Figure 2: Troubleshooting Decision Matrix.

References

-

Comparison of Ge vs Sn Reactivity: Bowman, W. R., Krintel, S. L., & Schilling, M. B. (2004).[5] Tributylgermanium hydride as a replacement for tributyltin hydride in radical reactions.[5][8][9] Organic & Biomolecular Chemistry, 2(4), 585-592.[5]

-

Toxicity Data: Egorova, K. S., & Ananikov, V. P. (2016). Toxicity of Metal Compounds: Knowledge and Application in Organometallic Chemistry. Organometallics, 35(17), 2913–2936.

-

Bond Dissociation Energies: Chatgilialoglu, C. (1995). Organosilanes, -germanes, and -stannanes in Radical Organic Synthesis. Chemical Reviews, 95(5), 1229–1251.

-

Polarity Reversal Catalysis: Dang, H. S., & Roberts, B. P. (1999). Radical-chain reduction of alkyl halides using tributylgermanium hydride catalyzed by thiols. Journal of the Chemical Society, Perkin Transactions 1, (22), 3223-3230.

Sources

- 1. Tributyltin hydride - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. Tributylgermanium hydride as a replacement for tributyltin hydride in radical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

- 8. Tributylgermanium hydride as a replacement for tributyltin hydride in radical reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Organogermane Synthesis & Purification

Topic: Prevention and Management of Hexa-n-butyldigermane (

Executive Summary

The Core Issue: Hexa-n-butyldigermane (

Why This Matters: Unlike its tin analog (

Support Scope: This guide covers the prevention of dimer formation during synthesis and the remediation (chemical recycling) of the dimer if it has already formed.

Critical Control Points: Synthesis Optimization

Pathway Analysis

The following diagram illustrates the competitive pathways between the desired hydride formation and the undesired dimerization.

Figure 1: Competitive reaction kinetics. The dimerization pathway (red) is favored by high radical concentrations and insufficient hydride donor availability.

Troubleshooting Protocol: Preventing Dimerization

Q: I am reducing Tributylgermanium Chloride (

A: The reaction with Lithium Aluminum Hydride (

Corrective Protocol:

-

Inverse Addition: Do not add the hydride to the germyl chloride. Instead, add the germyl chloride solution dropwise to the

suspension . This ensures the hydride is always in vast excess relative to the germyl radical. -

Temperature Control: Maintain the reaction vessel at 0°C during addition. Allow it to warm to room temperature only after addition is complete.

-

Solvent Choice: Use dry diethyl ether rather than THF if possible. Ether's lower boiling point allows for easier temperature management, though THF is acceptable if kept cold.

Q: Can I use a milder reducing agent to avoid this?

A: Yes. The reduction of Bis(tributylgermyl)oxide with Polymethylhydrosiloxane (PMHS) is a superior method that minimizes free radical generation.

-

Reagents:

, PMHS, catalytic -

Mechanism: This proceeds via a concerted

-bond metathesis rather than a free radical mechanism, virtually eliminating

Diagnostic & Remediation Workflows

Identification

Before attempting purification, confirm the presence of the dimer.

| Compound | Boiling Point | Density ( | Key Identification Feature |

| 123°C / 20 mmHg | 0.949 g/mL | IR: strong | |

| >200°C / High Vac | ~1.02 g/mL | No Ge-H peak in IR. High retention time on GC. |

Remediation Strategy: The Iodine Cleavage Loop

If you have a mixture of

The Protocol:

-

Titration: Dissolve the mixture in

or-

Reaction:

-

-

Reduction: The resulting Tributylgermanium iodide (

) is extremely reactive. It can be immediately reduced with

Figure 2: Integrated purification and recycling workflow. The "waste" dimer is converted back into useful hydride.

Frequently Asked Questions (FAQ)

Q: Is Hexa-n-butyldigermane toxic? A: While organogermanes are generally less toxic than organostannanes (tin), all organometallics should be handled with care. The dimer is lipophilic and persistent. Standard PPE (gloves, goggles, fume hood) is mandatory.

Q: Can I use column chromatography to separate them?

A: It is difficult. Both compounds are non-polar.

Q: My

References

-

Tributylgermanium hydride as a replacement for tributyltin hydride in radical reactions. Source: Royal Society of Chemistry (Organic & Biomolecular Chemistry) URL:[Link] Relevance: Defines the utility of the hydride and compares stability/toxicity with tin analogs.

-

Germane vs. digermane formation (Oxidative Addition Context). Source: Chemical Communications (via ResearchGate) URL:[Link] Relevance: Provides mechanistic insight into the competitive pathways of germane vs. digermane formation.

-

Molecular iodine mediated oxidative cleavage. Source: New Journal of Chemistry URL:[Link] Relevance: Supports the chemical logic of using Iodine for bond cleavage in organometallic/organic synthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tributylgermanium hydride as a replacement for tributyltin hydride in radical reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Molecular iodine mediated oxidative cleavage of the C–N bond of aryl and heteroaryl (dimethylamino)methyl groups into aldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Germane vs. digermane formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Quenching unreacted Tri-n-butylgermane in a reaction

Technical Support Center: Tri-n-butylgermane ( ) Protocols

Topic: Quenching and Removing Unreacted this compound (

Executive Summary & Chemical Logic

Why this guide exists:

this compound (

The Core Challenge:

Unlike tin byproducts, which notoriously "streak" on silica gel and contaminate products with toxic residues, organogermanes are generally robust, non-polar, and discrete. However, unreacted

The Solution Hierarchy:

-

Primary Strategy: Flash Chromatography (Direct Separation).

-

Secondary Strategy: Oxidative Quench (Iodine Titration).

-

Tertiary Strategy: Polymer-Supported Scavenging (High-Throughput).

Critical Safety & Handling (FAQ)

Q: Is

-

Hazard: Avoid inhalation and skin contact.

-

Comparison:

is a potent neurotoxin and endocrine disruptor.

Q: Does it react violently with water?

A: No.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C to prevent slow oxidation to germanoxanes.

Standard Operating Protocols (SOPs)

Protocol A: The "Direct Flash" Method (Recommended)

Best for: Standard small-to-medium scale reactions (10 mg - 5 g).

Scientific Rationale:

The primary byproduct of the reaction is the tributylgermanium halide (

Step-by-Step:

-

Concentration: Evaporate the reaction solvent (often Benzene, Toluene, or THF) under reduced pressure.

-

Note:

has a high boiling point (~226°C). It will not be removed by rotary evaporation.

-

-